4-Borono-2-nitrobenzoic acid
Overview
Description
4-Borono-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H6BNO6 . It has a molecular weight of 210.94 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds related to 4-Borono-2-nitrobenzoic acid often involves halogenation and nitration steps. For example, 2-Bromo-3-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene, indicating that bromination is a key step in the synthesis of brominated benzoic acids.Molecular Structure Analysis
The InChI code for 4-Borono-2-nitrobenzoic acid is1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Borono-2-nitrobenzoic acid is a solid substance . It should be stored in a dry room at room temperature .Scientific Research Applications
Synthesis and Liquid-Phase Peptide Synthesis Applications
Hemmasi, Stüber, and Bayer (1982) described the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, highlighting their utility in coupling to polyethylene glycol for the development of supports in liquid-phase peptide synthesis. This methodology improved coupling yield and purification processes, offering a valuable tool for peptide synthesis research (Hemmasi, Stüber, & Bayer, 1982).
Structural Characterization
Soundararajan, Duesler, and Hageman (1993) conducted a structural analysis of 4-(Dihydroxyboryl)-3-nitrobenzoic acid, revealing its flat molecular structure with significant implications for its chemical behavior. The detailed structural insights provide a foundation for further exploration of its chemical and physical properties (Soundararajan, Duesler, & Hageman, 1993).
Potential Medical Applications
Khanal et al. (2013) explored phenylboronic-acid-modified nanoparticles, including derivatives of 4-borono-2-nitrobenzoic acid, for their antiviral properties against Hepatitis C virus. This study represents a novel application of boronic acid derivatives as potential therapeutic agents in antiviral treatment, showcasing the versatile potential of 4-borono-2-nitrobenzoic acid in medical research (Khanal et al., 2013).
Electrochemical Applications
Nekrassova, Lawrence, and Compton (2003) investigated the electrochemical properties of 5,5-dithiobis(2-nitrobenzoic acid) at a boron-doped diamond electrode, demonstrating its utility in developing a methodology for total thiol detection. This study highlights the electrochemical applications of nitrobenzoic acid derivatives, providing valuable tools for analytical chemistry (Nekrassova, Lawrence, & Compton, 2003).
Safety And Hazards
properties
IUPAC Name |
4-borono-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQGIZKNZHGXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317020 | |
Record name | 4-borono-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-2-nitrobenzoic acid | |
CAS RN |
80500-28-3 | |
Record name | 80500-28-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-borono-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-3-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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